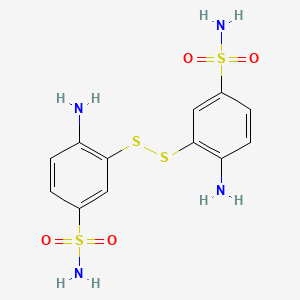

3,3'-Dithiobis(4-aminobenzenesulfonamide)

Description

Historical Context of Sulfonamide Research in Medicinal Chemistry

The story of sulfonamides is a landmark in the history of medicine. These synthetic antimicrobial agents were the first class of drugs to effectively combat systemic bacterial infections, heralding the dawn of the antibiotic era. wikipedia.orgresearchgate.net The initial discovery of Prontosil, a sulfonamide prodrug, in the 1930s by Gerhard Domagk, revolutionized the treatment of infectious diseases that were once life-threatening. wikipedia.orgresearchgate.netopenaccesspub.org

Following the initial success of Prontosil and its active metabolite, sulfanilamide, chemists synthesized thousands of sulfonamide derivatives. wikipedia.org This extensive research led to the understanding that modifications to the sulfonamide functional group could significantly alter the compound's activity, solubility, and pharmacokinetic properties. ajchem-b.com The core structure, typically an aniline (B41778) derivative with a sulfonamide group, proved to be a versatile scaffold. researchgate.net Over the decades, the sulfonamide moiety has been incorporated into a wide array of therapeutic agents beyond antimicrobials, including diuretics, antidiabetic drugs, and anti-inflammatory agents, showcasing its enduring importance in drug design. wikipedia.orgajchem-b.com The evolution of these structures has been driven by the desire to enhance efficacy, reduce toxicity, and target specific biological pathways. openaccesspub.org

Disulfide bonds, the covalent linkage between two sulfur atoms, are fundamental to the structure and function of many biological molecules, particularly proteins. wikipedia.org These bonds play a critical role in stabilizing the three-dimensional structures of proteins, which is essential for their biological activity. acs.org The formation and cleavage of disulfide bonds are key mechanisms in cellular redox signaling and can act as a "redox switch" to regulate protein function. nih.gov In medicinal chemistry, the disulfide linkage is utilized in prodrug design, where the bond can be cleaved under specific physiological conditions to release an active drug molecule. nih.gov This targeted release mechanism is particularly valuable in developing therapies for diseases like cancer. nih.gov

General Relevance of Sulfonamide-Containing Structures in Contemporary Chemical Biology

The sulfonamide group continues to be a privileged motif in modern chemical biology and drug discovery. nih.govtandfonline.com Its ability to mimic the transition state of enzymatic reactions and to act as a hydrogen bond donor and acceptor makes it a valuable component in the design of enzyme inhibitors and receptor ligands. tandfonline.com

Structural motifs are recurring three-dimensional arrangements of atoms or groups of atoms that are associated with a particular biological function. tandfonline.com The sulfonamide group is a key structural motif that has been extensively utilized in the design of molecules that target specific proteins. nih.govtandfonline.com By incorporating the sulfonamide motif into larger molecules, chemists can create compounds with a high affinity and selectivity for their intended biological targets. The predictable geometry and electronic properties of the sulfonamide group make it an attractive tool for rational drug design. researchgate.net

Therefore, the following sections, which would typically detail the specific research findings for this compound, cannot be populated with the required level of detail and data. The information provided in the introduction serves as a contextual framework for understanding the potential significance of such a compound, should research on it become more widely available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5332-71-8 |

|---|---|

Molecular Formula |

C12H14N4O4S4 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

4-amino-3-[(2-amino-5-sulfamoylphenyl)disulfanyl]benzenesulfonamide |

InChI |

InChI=1S/C12H14N4O4S4/c13-9-3-1-7(23(15,17)18)5-11(9)21-22-12-6-8(24(16,19)20)2-4-10(12)14/h1-6H,13-14H2,(H2,15,17,18)(H2,16,19,20) |

InChI Key |

WODKYXIPVKTPQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)SSC2=C(C=CC(=C2)S(=O)(=O)N)N)N |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis in Academic Research

Elucidation of Molecular Conformation and Stereochemistry

Computational modeling and theoretical calculations are often employed to predict the most stable conformations by minimizing steric hindrance and electronic repulsion between the two aromatic rings. The presence of the amino and sulfonamide groups can lead to intramolecular hydrogen bonding, which may further influence and stabilize specific conformations. While the molecule itself is achiral, its crystallization in a chiral space group could lead to stereospecific arrangements in the solid state.

Spectroscopic Techniques for Structural Confirmation

Spectroscopy plays a pivotal role in the unambiguous confirmation of the chemical structure of 3,3'-Dithiobis(4-aminobenzenesulfonamide). Each technique provides unique information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of 3,3'-Dithiobis(4-aminobenzenesulfonamide) would be expected to show distinct signals for the aromatic protons and the protons of the amino (NH₂) and sulfonamide (SO₂NH₂) groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) rings. The chemical shifts and coupling constants of these protons would provide detailed information about their relative positions. The protons of the NH₂ and SO₂NH₂ groups would appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the aromatic carbons, with distinct chemical shifts for the carbons directly bonded to the sulfur, nitrogen, and other carbons in the ring. The chemical shifts of the carbon atoms provide insight into the electronic environment and hybridization.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Aromatic protons | Aromatic carbons |

| Amino (NH₂) protons | Carbon attached to sulfur (C-S) |

| Sulfonamide (SO₂NH₂) protons | Carbon attached to nitrogen (C-N) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in 3,3'-Dithiobis(4-aminobenzenesulfonamide). The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key expected IR absorption bands include:

N-H stretching vibrations from the primary amino group (typically in the range of 3300-3500 cm⁻¹).

N-H stretching vibrations from the sulfonamide group (around 3200-3300 cm⁻¹).

S=O stretching vibrations from the sulfonamide group, which are typically strong and appear as two distinct bands (asymmetric and symmetric stretching) in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. rsc.org

C-S stretching vibrations may be observed in the fingerprint region.

S-S stretching vibration of the disulfide bond, which is typically weak and can be difficult to observe, appearing in the 400-500 cm⁻¹ range.

Aromatic C-H and C=C stretching vibrations .

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Amino (N-H) | 3300-3500 |

| Sulfonamide (N-H) | 3200-3300 |

| Sulfonamide (S=O, asymmetric) | 1300-1350 |

| Sulfonamide (S=O, symmetric) | 1140-1180 |

| Disulfide (S-S) | 400-500 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, EIMS, HREIMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, providing strong evidence for its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are soft ionization techniques that would likely show the protonated molecular ion [M+H]⁺, confirming the molecular mass of the compound.

Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS) would provide a detailed fragmentation pattern. The fragmentation would likely involve the cleavage of the disulfide bond, the C-S bonds, and the loss of the sulfonamide and amino groups, offering valuable structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of 3,3'-Dithiobis(4-aminobenzenesulfonamide) would provide:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., S-S, C-S, S-N, S=O) and angles within the molecule.

Conformation: The exact dihedral angle of the C-S-S-C group and the orientation of the two aromatic rings relative to each other.

Intermolecular interactions: Details of hydrogen bonding networks involving the amino and sulfonamide groups, as well as other non-covalent interactions like π-π stacking between the aromatic rings. These interactions are crucial for understanding the crystal packing and the physical properties of the solid.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₂H₁₄N₄O₄S₄). A close agreement between the experimental and theoretical values serves as a fundamental confirmation of the compound's purity and stoichiometry.

| Element | Theoretical Percentage |

| Carbon (C) | 35.45% |

| Hydrogen (H) | 3.47% |

| Nitrogen (N) | 13.78% |

| Oxygen (O) | 15.74% |

| Sulfur (S) | 31.55% |

Computational Chemistry and in Silico Investigations of 3,3 Dithiobis 4 Aminobenzenesulfonamide and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules. For sulfonamides, these calculations provide detailed information on molecular geometry, vibrational frequencies, and the distribution of electron density. Studies on 4-aminobenzenesulfonamide (sulfanilamide), a structural component of 3,3'-Dithiobis(4-aminobenzenesulfonamide), have utilized DFT methods like B3LYP to analyze its structural and spectral properties. researchgate.net

These computational approaches can predict infrared (IR) spectra and identify stable conformers of the molecule. researchgate.net For instance, calculations can determine the frequencies of vibrations dominated by specific bonds, such as the S-O-N coordinate in the sulfonamide group. researchgate.net This level of detail is crucial for correlating the structural features of sulfonamide compounds with their chemical behavior and potential for molecular interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like sulfonamide derivatives interact with the active sites of biological targets.

Sulfonamides are well-known inhibitors of various enzymes, and molecular docking has been instrumental in elucidating their binding modes. Docking studies on sulfonamide derivatives have frequently targeted enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE).

Carbonic Anhydrase: In silico studies on sulfonamide derivatives, including those with isatin (B1672199) or thiazolidin-4-one moieties, have been conducted to evaluate their binding to human carbonic anhydrase IX, a target in cancer therapy. nih.govscilit.com Using software like the Molecular Operating Environment (MOE), researchers can calculate binding scores (S-scores) and root-mean-square deviation (RMSD) values to assess the affinity and pose of the ligand in the enzyme's active pocket. nih.govscilit.com These studies often show that the sulfonamide group forms key interactions with the zinc ion in the active site, a characteristic binding mode for CA inhibitors. nih.gov

Acetylcholinesterase: Benzenesulfonamide-based thiourea (B124793) and thiazolidinone derivatives have been investigated as inhibitors of AChE, an enzyme implicated in Alzheimer's disease. researchgate.net Docking simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that these compounds form with amino acid residues in the active site of AChE. researchgate.net

| Compound Type | Enzyme Target | Docking Score (S-score, kcal/mol) | Reference |

|---|---|---|---|

| Isatin-Sulfonamide Derivative | Carbonic Anhydrase | -7.12 | nih.gov |

| Isatin-Sulfonamide Derivative | Carbonic Anhydrase | -6.89 | nih.gov |

| Isatin-Sulfonamide Derivative | Carbonic Anhydrase | -6.75 | nih.gov |

| Benzenesulfonamide-Thiourea Derivative (Compound 1d) | Acetylcholinesterase (AChE) | -10.43 | researchgate.net |

| Benzenesulfonamide-Thiazolidinone Derivative (Compound 2c) | Acetylcholinesterase (AChE) | -10.22 | researchgate.net |

Following docking, the stability of the predicted ligand-receptor complex is often further analyzed. Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are used to estimate the free energy of binding of the ligand to the protein. peerj.com This provides a more accurate measure of the strength of the interaction. For example, MD simulations coupled with MM-PBSA have been used to characterize the interactions between sulfonamides and triose phosphate (B84403) isomerase (TPI), a potential antimalarial drug target. peerj.com These analyses can break down the binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation energy, revealing the key drivers of binding affinity and selectivity. peerj.com

| Target and Binding Site | Binding Energy (MM-PBSA, kJ/mol) | Reference |

|---|---|---|

| Plasmodium falciparum TPI (pTPI) - Dimer Interface | -42.91 | peerj.com |

| Plasmodium falciparum TPI (pTPI) - Active Site | -71.62 | peerj.com |

| Human TPI (hTPI) - Dimer Interface | -41.32 | peerj.com |

| Human TPI (hTPI) - Active Site | -84.40 | peerj.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govuni-muenchen.de For sulfonamide-protein complexes, MD simulations are used to assess the stability of the binding pose predicted by docking. peerj.comnih.gov By simulating the movement of every atom in the system over a period of nanoseconds, researchers can confirm whether the ligand remains stably bound in the active site and observe any conformational changes in the protein or ligand. nih.gov These simulations are crucial for understanding the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions that stabilize the complex. nih.gov

Prediction of Drug-Like Properties and Bioavailability Parameters

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success. scielo.org.coresearchgate.net Several guidelines, often referred to as "drug-likeness" rules, have been developed based on the physicochemical properties of successful oral drugs.

Perhaps the most famous of these is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound has:

More than 5 hydrogen bond donors (HBD)

More than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) over 500 Da

A calculated octanol-water partition coefficient (LogP) over 5 optibrium.com

Other important parameters include the topological polar surface area (TPSA) and the number of rotatable bonds (ROTB). Compounds with a TPSA of less than 140 Ų and fewer than 10 rotatable bonds are predicted to have better oral bioavailability. optibrium.comucsd.edu For novel sulfonamide analogues, these ADME and drug-likeness parameters are routinely calculated, and studies often report that the designed compounds have satisfactory physicochemical properties. scielo.org.coresearchgate.net

| Parameter | Generally Accepted Guideline for Oral Bioavailability | Reference |

|---|---|---|

| Molecular Weight (MW) | < 500 Da | optibrium.com |

| LogP (Lipophilicity) | < 5 | optibrium.com |

| Hydrogen Bond Donors (HBD) | < 5 | optibrium.com |

| Hydrogen Bond Acceptors (HBA) | < 10 | optibrium.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | optibrium.com |

| Number of Rotatable Bonds (ROTB) | < 10 | optibrium.com |

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a powerful computational strategy used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov The process relies on the known 3D structure of the biological target. nih.gov

The general workflow of an SBVS campaign involves several key steps:

Target and Library Preparation: A high-resolution 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. This includes adding hydrogen atoms, assigning charges, and defining the binding site. A large database of chemical compounds is also prepared. nih.govnih.gov

Molecular Docking: The library of compounds is computationally docked into the defined binding site of the target protein one by one. mdpi.com

Scoring and Ranking: The binding poses for each compound are evaluated using a scoring function that estimates the binding affinity. The compounds are then ranked based on their scores. mdpi.com

Post-Processing and Hit Selection: The top-scoring compounds are further analyzed and filtered based on various criteria, such as visual inspection of the binding mode, ADME properties, and chemical diversity, to select a smaller number of "hits" for experimental testing. nih.gov

This approach has been successfully applied to identify novel inhibitors for a wide range of targets and can significantly reduce the time and cost associated with the early stages of drug discovery. nih.gov

Mechanistic Insights into Biological Activity of 3,3 Dithiobis 4 Aminobenzenesulfonamide and Its Derivatives in Vitro Studies

Enzyme Inhibition Profiles

The inhibitory activity of a compound against specific enzymes provides crucial insights into its potential therapeutic applications. The benzenesulfonamide (B165840) scaffold, a key feature of 3,3'-Dithiobis(4-aminobenzenesulfonamide), is a well-established pharmacophore known for its interaction with a variety of enzymes.

Sulfonamides are a cornerstone in the field of carbonic anhydrase (CA) inhibition. The primary sulfonamide group is known to bind to the zinc ion within the active site of these metalloenzymes. mdpi.com Research into novel benzenesulfonamide derivatives has demonstrated effective and sometimes selective inhibition against various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov For example, certain derivatives show potent inhibition against the tumor-associated isoforms hCA IX and XII, with selectivity over the ubiquitous cytosolic isoforms hCA I and hCA II. mdpi.comnih.govnih.gov

While the general class of sulfonamides is extensively studied for CA inhibition, specific inhibitory data, such as Kᵢ or IC₅₀ values, for 3,3'-Dithiobis(4-aminobenzenesulfonamide) against hCA I and hCA II are not detailed in the available scientific literature. The dimeric structure featuring a disulfide bridge presents a unique chemical entity whose specific interactions with the active sites of hCA I and hCA II require dedicated investigation.

Table 1: Carbonic Anhydrase Inhibition Profile Interactive table content would be generated here if specific data were available.

| Isozyme | Inhibition Constant (Kᵢ) | IC₅₀ |

|---|---|---|

| hCA I | Data not available | Data not available |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. researcher.lifenih.gov A wide array of chemical structures has been explored for their ability to inhibit these enzymes. nih.govresearchgate.net However, specific in vitro studies detailing the inhibitory potency (IC₅₀ values) of 3,3'-Dithiobis(4-aminobenzenesulfonamide) against AChE and BChE have not been identified in the surveyed literature. Further research is necessary to determine if this particular sulfonamide derivative can interact with the catalytic sites of these important cholinesterases.

Table 2: Cholinesterase Inhibition Profile Interactive table content would be generated here if specific data were available.

| Enzyme | IC₅₀ |

|---|---|

| Acetylcholinesterase (AChE) | Data not available |

The enzyme β-secretase (BACE1) is a primary therapeutic target in Alzheimer's disease research, as it initiates the production of the amyloid-β peptide. nih.govnih.gov The design of potent and selective BACE1 inhibitors is an active area of medicinal chemistry. researchgate.netresearchgate.net Despite the extensive research into BACE1 inhibitors, there is no available data from in vitro assays to characterize the inhibitory activity of 3,3'-Dithiobis(4-aminobenzenesulfonamide) towards BACE1.

The exploration of enzyme inhibition extends to other targets relevant to various diseases. α-Amylase is a key enzyme in carbohydrate metabolism and a target for managing type 2 diabetes. frontiersin.org Cyclin-dependent kinases like CDK-1 and CDK-5 are involved in cell cycle regulation and neuronal functions, respectively, with dysregulation implicated in cancer and neurodegenerative disorders. nih.gov Currently, the scientific literature lacks specific studies on the in vitro inhibitory effects of 3,3'-Dithiobis(4-aminobenzenesulfonamide) against α-amylase, CDK-1, or CDK-5.

Antioxidant Activity Investigations (In Vitro)

Antioxidant compounds can neutralize harmful free radicals, playing a role in mitigating oxidative stress, which is implicated in numerous pathological conditions.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are widely used methods to assess the antioxidant capacity of chemical compounds in vitro. nih.govnih.govmdpi.com These assays quantify the ability of a substance to donate an electron or hydrogen atom to quench stable free radicals. nih.gov While the antioxidant potential of many natural and synthetic compounds has been evaluated using these methods, specific data quantifying the DPPH or ABTS radical scavenging activity for 3,3'-Dithiobis(4-aminobenzenesulfonamide) is not present in the reviewed scientific literature. The presence of the disulfide bond and amino groups could theoretically contribute to redox activities, but this hypothesis awaits experimental verification.

Table 3: In Vitro Antioxidant Activity Interactive table content would be generated here if specific data were available.

| Assay | Scavenging Activity (%) | IC₅₀ |

|---|---|---|

| DPPH | Data not available | Data not available |

Metal-Reducing Abilities (e.g., CUPRAC, FRAP Assays)

In vitro antioxidant capacity of sulfonamide derivatives has been evaluated using various assays that measure metal-reducing abilities. The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is one such method that gauges the ability of a compound to reduce copper (II) to copper (I). While specific CUPRAC data for 3,3'-Dithiobis(4-aminobenzenesulfonamide) is not extensively detailed in the available literature, studies on other novel sulfonamide derivatives provide insight into the potential of this chemical class.

For instance, in a study evaluating a series of newly synthesized hydrazide-hydrazone derivatives of 4-acetyl-N-substituted benzenesulfonamide, the CUPRAC assay was employed to determine their antioxidant power. The results, expressed as A₀.₅₀ values (the concentration at which the absorbance is 0.50), indicated that the tested sulfonamide compounds had superior cupric reducing capacities compared to the standard antioxidant α-TOC researchgate.net. One particularly active compound, a hydrazide-hydrazone derivative, demonstrated the highest activity with an A₀.₅₀ value of 8.88 ± 0.01 μM researchgate.net.

| Compound | Assay | A₀.₅₀ (μM) | Reference |

|---|---|---|---|

| Hydrazide-hydrazone Sulfonamide Derivative (IIb) | CUPRAC | 8.88 ± 0.01 | researchgate.net |

| α-TOC (Standard) | CUPRAC | 40.41 ± 0.03 | researchgate.net |

Lipid Peroxidation Modulation Studies

Lipid peroxidation is a process of oxidative degradation of lipids, which can be initiated by free radicals and is a key indicator of oxidative stress. nih.govmdpi.com The ability of a compound to inhibit lipid peroxidation is a crucial aspect of its antioxidant profile.

In vitro studies on novel sulfonamide derivatives have demonstrated their potential to inhibit lipid peroxidation. A study on 2-thiouracil-5-sulfonamide derivatives confirmed their ability to scavenge free radicals through the inhibition of microsomal lipid peroxidation in a liposome (B1194612) model system. nih.gov The results showed that several of the tested compounds exhibited significant antioxidant potential, with some thiazole (B1198619) derivatives demonstrating higher activity against lipid peroxidation (IC₅₀ = 20.0 ± 1.56 μg/mL) than the standard ascorbic acid (IC₅₀ = 36.0 ± 1.30 μg/mL). nih.gov Similarly, other research has shown that certain sulfonamide derivatives exhibit higher activity for inhibiting lipid peroxidation when evaluated with the β-carotene/linoleic acid assay. researchgate.net These findings suggest that the sulfonamide scaffold is a promising feature for the development of compounds that can mitigate lipid peroxidation. researchgate.netnih.gov

Antimicrobial Efficacy Assessments (In Vitro)

The antimicrobial properties of sulfonamide derivatives are well-established, and in vitro assessments continue to explore their spectrum of activity and potency.

Antibacterial Spectrum and Potency against Bacterial Strains

Sulfonamide derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net The potency of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that completely prevents visible microbial growth in vitro. nih.govnih.gov

Studies on various sulfonamide derivatives have reported MIC values against several clinically relevant bacterial strains. For example, certain novel sulfonamides have shown good concentration-dependent antibacterial activity against multiple clinical isolates of Staphylococcus aureus, with MIC values ranging from 64 to 512 μg/mL. jocpr.com In some cases, derivatives were found to be more active at lower concentrations (64 µg/ml) against a significant percentage of the studied strains. jocpr.com Other research has evaluated sulfonamides against S. aureus, Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis, confirming their broad-spectrum activity. researchgate.netunishivaji.ac.in

Furthermore, structurally related compounds such as 2,2'-dithiobis(benzamide) derivatives have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis, including resistant strains, as well as atypical mycobacteria like Mycobacterium kansasii and Mycobacterium intracellulare. nih.gov The most potent of these compounds showed an MIC that was superior or equivalent to established antitubercular agents like streptomycin (B1217042) and kanamycin. nih.gov

| Bacterial Strain | Compound Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (Reference Strain) | Novel Sulfonamide Derivatives (1a-d) | 64 - 256 | jocpr.com |

| Staphylococcus aureus (Clinical Isolates) | Novel Sulfonamide Derivatives (1a-d) | 64 - 512 | jocpr.com |

| Staphylococcus aureus (MRSA and MSSA) | Sulfonamide Derivatives (I, II, III) | 32 - 128 | nih.gov |

| Proteus mirabilis | Sulfonamide Derivatives | 16 | researchgate.net |

| Mycobacterium tuberculosis H37Rv | 2,2'-dithiobis(benzamide) Derivatives | N/A (Potency noted as superior to standards) | nih.gov |

Antifungal Activity Evaluations

In addition to their antibacterial properties, sulfonamide derivatives have been investigated for their efficacy against various fungal pathogens. In vitro studies have shown that certain sulfonamide-based compounds possess significant antifungal activity. A series of new sulfonamide-1,2,4-thiadiazole derivatives were evaluated and all tested compounds showed notable activity against a range of micromycetes, with potency comparable to the commercial fungicide bifonazole. nih.gov

Other research has focused on 8-hydroxyquinoline-5-sulfonamide derivatives for the treatment of dermatomycosis. These compounds demonstrated potent action against Candida sp. and dermatophytes, with MIC values for a nanoemulsion formulation ranging from 0.5 to 4 μg/mL, indicating significant antifungal activity. nih.gov The findings suggest that these derivatives act on the fungal cell wall. nih.gov

Mechanistic Basis of Antimicrobial Action (e.g., inhibition of tetrahydrofolate synthesis)

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of a crucial metabolic pathway in bacteria. researchgate.net Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). manualofmedicine.comnih.gov This structural similarity allows them to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase. researchgate.netnih.gov

This enzyme is essential for the incorporation of PABA into dihydropteroic acid, a precursor to dihydrofolic acid (DHF) and subsequently tetrahydrofolic acid (THF). mhmedical.com THF is a vital coenzyme required for the synthesis of purines and thymidine, which are the building blocks of DNA and RNA. manualofmedicine.compharmaxchange.info Most bacteria cannot uptake folic acid from their environment and must synthesize it de novo, making this pathway an excellent target for selective toxicity. mhmedical.com By blocking the production of THF, sulfonamides halt bacterial DNA synthesis and replication, leading to a bacteriostatic effect that inhibits the growth and proliferation of the microorganisms. nih.govpharmaxchange.info

Cellular Pathway Modulation Studies (In Vitro, non-clinical human cell lines)

Currently, there is a limited body of publicly available research specifically detailing the modulation of cellular pathways by 3,3'-Dithiobis(4-aminobenzenesulfonamide) in non-clinical human cell lines. While studies on other compounds have demonstrated that inhibitors of fatty acid binding protein 4 (FABP4) can alleviate lipid peroxidation and oxidative stress in human retinal pigment epithelial cells (ARPE-19) by regulating pathways like peroxisome proliferator-activated receptor γ (PPARγ)-mediated ferroptosis, specific investigations into the effects of 3,3'-Dithiobis(4-aminobenzenesulfonamide) on such cellular mechanisms have not been identified in the reviewed literature. nih.govnih.gov Further research is required to elucidate the specific interactions of this compound with human cellular pathways in an in vitro setting.

Information regarding the biological activity of 3,3'-Dithiobis(4-aminobenzenesulfonamide) and its derivatives in the specified contexts of autophagy modulation and DNA replication is not available in the public domain.

Extensive searches of scientific literature and research databases did not yield any studies investigating the mechanistic insights into the biological activity of 3,3'-Dithiobis(4-aminobenzenesulfonamide) or its derivatives, specifically concerning the modulation of autophagy through methods such as GFP-LC3 screens, or their impact on DNA replication in vitro.

While the broader classes of compounds, sulfonamides and dithio-compounds, have been subjects of various biological studies, research focusing on the specific molecule 3,3'-Dithiobis(4-aminobenzenesulfonamide) within the parameters of the requested article outline is currently absent from published scientific works. Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the specified structure and content requirements.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Bis Sulfonamides

Correlating Structural Modifications with Enzyme Inhibitory Potency

The sulfonamide group is a key pharmacophore known to interact with the zinc ion in the active site of metalloenzymes, leading to their inhibition. mdpi.com The dimeric nature of bis-sulfonamides allows for varied interactions with enzyme targets, and modifications to different parts of the molecule can significantly alter their inhibitory potency.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes, and the primary sulfonamide group (-SO₂NH₂) is a classic inhibitor that coordinates to the Zn(II) ion in the enzyme's active site. nih.govwikipedia.org In bis-sulfonamides, the nature of the linker and substituents on the aromatic rings dictates the inhibitory activity and isoform selectivity.

Research on sulfonamides incorporating a disulfide bond has shown that the monomeric, reduced thiol form is consistently more potent as a CA inhibitor compared to the dimeric disulfide form. nih.gov For instance, in a series of compounds designed to target the tumor-associated isoform hCA IX, the reduced thiol form of one benzamide (B126) derivative was 72-80 times more inhibitory than its corresponding disulfide. nih.gov This suggests the larger dimeric structure may hinder optimal binding in the active site.

Furthermore, the nature of the moiety containing the disulfide influences activity. Derivatives with bulky aromatic disulfide-containing moieties were generally less active as hCA I inhibitors than compounds with less bulky, aliphatic disulfide linkers. nih.gov The position of substituents also plays a key role; for example, in a study of benzenesulfonamides, 4-aminoethyl-benzenesulfonamides were found to be more effective CA inhibitors than the corresponding 4-aminomethylbenzenesulfonamides, indicating that the length of the linker between the aromatic ring and the amino group can fine-tune binding affinity. uic.edu

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Derivatives Data presented below is illustrative of general SAR principles and not specific to 3,3'-Dithiobis(4-aminobenzenesulfonamide) unless stated.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Disulfide Benzamide | hCA IX | 653 nM | Oxidized Disulfide Form | nih.gov |

| Thiol Benzamide | hCA IX | 9.1 nM | Reduced Thiol Form | nih.gov |

| Sulfanilamide | hCA II | 294 nM | Simple 4-aminobenzenesulfonamide | researchgate.net |

| Sulfanilamide | hCA I | 3000 nM | Simple 4-aminobenzenesulfonamide | researchgate.net |

| Boc-GABA Derivative | VchCA | 6.1 - 77.0 nM | Guanidine-GABA functionality | uic.edu |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Bis-sulfonamides have been investigated as cholinesterase inhibitors, with SAR studies revealing important structural determinants for activity. researchgate.netnih.gov

In a series of biphenyl (B1667301) bis-sulfonamide derivatives, the nature and position of substituents on the biphenyl rings significantly influenced inhibitory potency against both AChE and BuChE. researchgate.netnih.gov For example, compound 3p (containing a 4-chlorophenyl group) was the most potent against AChE (IC₅₀ = 2.27 µM), while compound 3g (containing a 4-methylphenyl group) was the most potent against BuChE (IC₅₀ = 7.74 µM). researchgate.net This highlights that different functional groups can confer selectivity for one enzyme over the other.

Similarly, in a study of sulfonamides derived from carvacrol, the substitution at the sulfonamide nitrogen had a notable effect. nih.gov The derivative containing a morpholine (B109124) ring was the most active against AChE, while substituting it with a hydrazine (B178648) group decreased the activity approximately two-fold. nih.gov Molecular docking studies suggest that these groups engage in different hydrogen bonding and π-π interactions within the enzyme's active site. nih.gov

Beta-secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. Sulfonamides have been developed as BACE1 inhibitors, and the presence of hydroxyl (-OH) groups is often a key feature for potent activity. The hydroxyl group can form critical hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site. researchgate.net

Studies on N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides investigated the importance of the stereochemistry of the hydroxyl group in the linker connecting the sulfonamide to another part of the molecule. nih.govnih.gov The findings indicated that for this particular class of compounds, the stereochemistry around the -OH group did not significantly alter the BACE1 inhibitory activity, with both enantiomers showing IC₅₀ values in the low micromolar range. nih.gov This suggests that while the presence of the hydroxyl group is important for anchoring the inhibitor in the active site, its precise spatial orientation may be less critical in certain flexible linkers. nih.gov

Relationship between Molecular Architecture and Antioxidant Potential

Many neurological and inflammatory diseases are associated with oxidative stress, making antioxidant activity a desirable property for therapeutic compounds. monash.edu Sulfonamide derivatives, including bis-sulfonamides, have been reported to possess antioxidant and neuroprotective properties. mdpi.comnih.gov

Disulfide Bond Contribution to Biological Activity and Conformation

The disulfide bond (-S-S-) is a unique functional group that is not merely a linker but can play an active role in the biological profile of a molecule. It is a redox-sensitive linkage, meaning it can be cleaved (reduced) to two thiol (-SH) groups and reformed (oxidized) under different physiological conditions. nih.gov

This property has been exploited in drug design. For example, certain sulfonamide-based disulfide compounds act as prodrugs that are activated under the hypoxic (low oxygen) conditions found in some tumors. nih.gov The disulfide bond is cleaved in this reducing environment to release two molecules of the more potent thiol-containing inhibitor. nih.gov This redox-regulated mechanism allows for targeted drug release and activity.

In the context of 3,3'-Dithiobis(4-aminobenzenesulfonamide), the disulfide bridge connects two benzenesulfonamide (B165840) units. This linker allows the two terminal sulfonamide groups to span a distance and potentially interact with two separate binding sites or two subunits of a single protein target. Rotational studies on benzenesulfonamides show that the sulfonamide group itself can adopt different orientations relative to the aromatic ring. The flexibility of the disulfide bond, combined with the rotational freedom of the C-S bonds, allows the entire molecule to explore various spatial arrangements to achieve the most stable and effective interaction with its target.

Comparison of Bis-Sulfonamides with Monomeric Analogues

A key aspect of understanding the pharmacological profile of bis-sulfonamides, such as 3,3'-Dithiobis(4-aminobenzenesulfonamide), is to compare their biological activities with their corresponding monomeric analogues. The dimerization of a sulfonamide can lead to significant changes in its physicochemical properties and, consequently, its interaction with biological targets.

One illustrative example involves a bioreductive bis-sulfonamide, which in its oxidized dimeric form, is a weak inhibitor of carbonic anhydrase (CA) isoforms I, II, and IX, with inhibition constants (Ki) in the micromolar range. unifi.it However, upon reduction to its corresponding thiol derivative, which can be considered a monomeric analogue, it becomes a potent inhibitor of CA I. unifi.it This demonstrates that for certain scaffolds, the monomeric form may exhibit significantly enhanced activity against specific targets.

Conversely, the dimeric structure of bis-sulfonamides can confer unique properties not observed in their monomeric counterparts. For instance, novel macrocyclic bis-sulfonamides have demonstrated antimicrobial activities, suggesting that the larger, more complex structure of the dimer may be crucial for this particular biological function. researchgate.net

Designing for Enhanced Selectivity and Efficacy in Target Engagement

The design of bis-sulfonamides with enhanced selectivity and efficacy is a critical area of research, aiming to minimize off-target effects and improve therapeutic outcomes. A major challenge in designing sulfonamide-based inhibitors is achieving selectivity for a specific isoform of a target enzyme, especially within large enzyme families like the human carbonic anhydrases (hCAs). chemrxiv.org

The "tail approach" is a well-established strategy in the design of selective CA inhibitors. acs.org This involves modifying the scaffold of the sulfonamide to introduce "tails" that can interact with specific residues in the active site of the target isoform. This approach can be extended to the design of bis-sulfonamides, where the linker and the substituents on the aromatic rings can be rationally designed to exploit subtle structural differences between enzyme isoforms. acs.org For example, to achieve selectivity for the tumor-associated CA IX and CA XII over the ubiquitous CA II, the design of the inhibitor can incorporate features that interact with residues unique to the active sites of the target isoforms. chemrxiv.org

Structure-guided drug design, utilizing X-ray crystallography and computational modeling, is an invaluable tool in this process. By analyzing the crystal structures of different CA isoforms complexed with various inhibitors, researchers can identify key interactions that contribute to both affinity and selectivity. chemrxiv.org This information can then be used to design novel bis-sulfonamides with optimized geometries and chemical properties for enhanced target engagement.

Furthermore, the concept of bioreductive drugs offers another avenue for designing selective therapies. A bis-sulfonamide can be designed to be inactive in its oxidized form but becomes a potent inhibitor upon reduction in the target tissue. unifi.it This strategy can be particularly useful in targeting hypoxic environments, such as those found in solid tumors, where reductive enzymes are often overexpressed.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For bis-sulfonamides, QSAR studies can provide valuable insights into the structural features that govern their activity, guiding the design of more potent and selective analogues.

In a QSAR study of bis-sulfonamide derivatives as potential aromatase inhibitors, it was found that the most potent compounds were governed by van der Waals volume (GATS6v) and mass (Mor03m) descriptors. nih.gov This suggests that the size and steric properties of the substituents on the bis-sulfonamide scaffold are critical for its inhibitory activity. Molecular docking studies further revealed that hydrophobic interactions with specific amino acid residues in the active site of the aromatase enzyme were key for binding. nih.gov

Another QSAR study on a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives with anticancer activity highlighted the importance of various descriptors in predicting their potency against different cancer cell lines. nih.gov The developed QSAR models, built using multiple linear regression, demonstrated reliable predictive performance, indicating their utility in virtual screening and lead optimization. nih.gov

For benzenesulfonamide derivatives with antioxidant activity, a QSAR model was developed that correlated the half-maximal inhibitory concentration (IC50) with descriptors such as electrophilicity, SCF (self-consistent field) energy, and molar refractivity. ekb.eg This model was then used to predict the antioxidant activity of new, untested compounds. ekb.eg

Potential Applications in Advanced Chemical Research and Therapeutic Agent Development Non Clinical Focus

Development of Enzyme Probes and Chemical Tools for Biological Systems

The distinct chemical architecture of 3,3'-Dithiobis(4-aminobenzenesulfonamide) makes it a candidate for the development of specialized chemical probes for biological systems. The central disulfide bond (-S-S-) is a key feature, as it can be cleaved under reducing conditions prevalent within cells, such as in the presence of glutathione. This reduction reaction breaks the molecule into two separate 4-aminobenzenesulfonamide units, a transformation that can be harnessed to create responsive chemical tools. evitachem.com

For instance, researchers could modify the structure to create a "pro-drug" or "pro-probe" that is activated by the cellular redox environment. The cleavage of the disulfide bond could trigger a detectable signal, such as fluorescence or a color change, allowing for the real-time monitoring of redox states in biological systems. This principle is analogous to other dithiobis compounds used in biochemical assays and sensor development, where the disulfide linkage serves as a trigger. nih.gov The reactivity of the resulting thiol groups after reduction also offers a handle for further chemical reactions, potentially enabling the compound to tag specific biomolecules within a cell. evitachem.com

Exploration as Lead Compounds for Neurodegenerative Disease Research (e.g., Alzheimer's Disease, based on AChE/BACE1 inhibition and antioxidant activity)

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target agents. nih.gov The sulfonamide scaffold, a core component of 3,3'-Dithiobis(4-aminobenzenesulfonamide), has been identified as a promising starting point for designing such agents. nih.gov

Acetylcholinesterase (AChE) Inhibition: A primary strategy in Alzheimer's research is the inhibition of acetylcholinesterase (AChE) to increase levels of the neurotransmitter acetylcholine. mdpi.com Numerous studies have demonstrated that various benzene (B151609) sulfonamide derivatives can act as potent AChE inhibitors. nih.govnih.gov The 4-aminobenzenesulfonamide units within 3,3'-Dithiobis(4-aminobenzenesulfonamide) could potentially interact with the active site of AChE, suggesting that this dimeric compound and its derivatives warrant investigation for anticholinergic effects. nih.gov

Beta-secretase 1 (BACE1) Inhibition: BACE1 is a key enzyme that initiates the production of amyloid-β (Aβ) peptides, which form the characteristic plaques found in Alzheimer's brains. mdpi.comnih.gov As such, BACE1 inhibitors are a major focus of drug discovery efforts. nih.gov While direct inhibition by this specific compound has not been reported, the sulfonamide functional group is a versatile pharmacophore used in the design of various enzyme inhibitors, making BACE1 a plausible target for novel derivatives of this compound.

| Compound Type | Target Enzyme | Inhibitory Concentration (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| Novel Benzene Sulfonamides | AChE | Kᵢ values in the range of 28.11–145.52 nM | nih.gov |

| Phenolic Dopamine Analogs with Sulfonamide | AChE | IC₅₀ value of 298 ± 43 µM for lead compound | nih.gov |

| Phenolic Dopamine Analogs with Sulfonamide | BChE | IC₅₀ value of 321 ± 29 µM for lead compound | nih.gov |

Contribution to Understanding Sulfonamide Class Chemistry and Pharmacology

The study of 3,3'-Dithiobis(4-aminobenzenesulfonamide) contributes significantly to the broader understanding of sulfonamide chemistry and pharmacology. Sulfonamides are a vital class of compounds in medicinal chemistry, with applications ranging from antimicrobial to anti-inflammatory and anti-epileptic agents. ijpsjournal.comsciepub.com

From a chemical synthesis perspective, this molecule is an example of how a well-known pharmacophore can be dimerized to create a new chemical entity with potentially different properties. evitachem.com Its synthesis involves the formation of a disulfide bridge connecting two sulfonamide units, a strategy that can be applied to other core structures. This expands the synthetic toolbox available to medicinal chemists and provides a basis for creating libraries of dimeric compounds for screening. researchgate.netsemanticscholar.org

Pharmacologically, this compound serves as an excellent tool for probing structure-activity relationships (SAR). By comparing the biological activity of the dimeric form to its monomeric counterpart (4-aminobenzenesulfonamide), researchers can gain insights into how molecular size, solubility, and the presence of a reducible linker affect target engagement and cellular uptake. This knowledge is invaluable for the rational design of future sulfonamide-based therapeutic agents and research tools. sciepub.com

Application in Biosensor Development and Analytical Methodologies for Research Applications

The unique properties of the disulfide bond make 3,3'-Dithiobis(4-aminobenzenesulfonamide) a strong candidate for applications in materials science and analytical chemistry, particularly in the development of biosensors. Disulfide-containing compounds are well-known for their ability to self-assemble on noble metal surfaces, such as gold, to form highly ordered self-assembled monolayers (SAMs). nih.gov

This compound could be used to functionalize gold electrodes or nanoparticles. The disulfide group would act as an anchor to the gold surface, while the 4-aminobenzenesulfonamide portions would be exposed to the surrounding environment. These exposed functional groups could then be used to covalently immobilize biomolecules like enzymes, antibodies, or DNA strands. Such functionalized surfaces are the core component of many electrochemical and optical biosensors designed to detect specific analytes with high sensitivity and selectivity. nih.gov The use of a similar compound, Dithiobis(succinimidyl propionate), to fabricate an immunosensor for cortisol highlights the feasibility of this approach. nih.gov Furthermore, in analytical methodologies, this compound could serve as a reference standard for developing and validating chromatographic methods for the detection of related sulfonamide compounds. cdc.gov

| Research Area | Proposed Mechanism or Application Principle | Key Structural Feature |

|---|---|---|

| Enzyme Probes | Cleavage of the disulfide bond in a reducing environment triggers a detectable signal or releases an active molecule. | Reducible Disulfide Bond |

| Neurodegenerative Disease | Inhibition of key enzymes (AChE, BACE1) and potential antioxidant activity. | Sulfonamide Pharmacophore, Redox-Active Disulfide Bond |

| Antimicrobial Agents | Acts as a competitive inhibitor of dihydropteroate (B1496061) synthase, potentially as a pro-drug releasing two active monomers. | 4-Aminobenzenesulfonamide Moiety |

| Biosensor Development | Forms self-assembled monolayers on gold surfaces for the immobilization of biomolecules. | Disulfide Bond (for surface anchoring) |

Future Directions and Emerging Research Avenues for 3,3 Dithiobis 4 Aminobenzenesulfonamide

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

The future of understanding the intricate mechanisms of action of 3,3'-Dithiobis(4-aminobenzenesulfonamide) lies in the application of integrated "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level perspective on the biological perturbations induced by the compound. By simultaneously analyzing multiple layers of biological information, researchers can move beyond a single-target focus to a more holistic comprehension of the compound's effects.

Genomics and Transcriptomics: Genomic and transcriptomic analyses can identify genetic variations and changes in gene expression profiles that influence or are caused by the administration of 3,3'-Dithiobis(4-aminobenzenesulfonamide). For instance, DNA microarrays or next-generation sequencing can reveal which genes are upregulated or downregulated in response to the compound, providing clues about the signaling pathways being modulated.

Proteomics: Proteomics, the large-scale study of proteins, is crucial for identifying the direct protein targets of 3,3'-Dithiobis(4-aminobenzenesulfonamide) and its downstream effects on protein expression and post-translational modifications. Techniques such as mass spectrometry-based proteomics can pinpoint changes in the proteome of cells or tissues upon treatment, offering insights into the compound's mechanism of action.

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. This approach can reveal alterations in metabolic pathways affected by 3,3'-Dithiobis(4-aminobenzenesulfonamide). By profiling the metabolome, scientists can identify biomarkers of the compound's efficacy and gain a deeper understanding of its physiological impact.

The true power of these technologies is realized when they are integrated. For example, a change in the expression of a particular gene (transcriptomics) can be correlated with a corresponding change in the abundance of its protein product (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics). This multi-omics approach provides a more complete and robust picture of the compound's biological activity.

Table 1: Integrated Omics Strategies for Mechanistic Elucidation

| Omics Technology | Application in Studying 3,3'-Dithiobis(4-aminobenzenesulfonamide) | Potential Insights |

|---|---|---|

| Genomics | Identifying genetic predispositions to compound sensitivity or resistance. | Understanding patient-specific responses. |

| Transcriptomics | Profiling changes in gene expression following compound treatment. | Elucidating affected signaling pathways. |

| Proteomics | Identifying direct protein binding partners and downstream proteomic shifts. | Discovering novel drug targets and mechanisms. |

| Metabolomics | Analyzing alterations in metabolic profiles. | Identifying biomarkers of drug efficacy and toxicity. |

| Integrated Omics | Combining data from all omics platforms for a systems-level view. | Comprehensive understanding of the compound's mode of action. |

Advanced Synthetic Strategies for Complex Analogues

The development of novel and more potent analogues of 3,3'-Dithiobis(4-aminobenzenesulfonamide) hinges on the advancement of synthetic organic chemistry. Modern synthetic strategies are enabling the creation of increasingly complex molecules with tailored properties.

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions . For instance, cobalt-catalyzed methods have been developed for the efficient preparation of diaryl sulfides from organozinc pivalates and diaryl disulfides. nih.gov This approach offers good functional group tolerance and proceeds at room temperature, making it a versatile tool for synthesizing a variety of analogues. nih.gov Similarly, palladium-catalyzed desulfurization of diaryl disulfides provides a direct route to diaryl thioethers. tandfonline.com

Visible light-mediated synthesis represents another cutting-edge approach. A highly efficient and chemoselective method for the synthesis of diaryl disulfides has been developed using a visible light-promoted coupling of arenediazonium tetrafluoroborates and carbon disulfide. beilstein-journals.org This environmentally friendly protocol offers a direct pathway to a range of disulfides under mild conditions. beilstein-journals.org

Furthermore, the direct oxidative coupling of thiols and amines has emerged as a powerful strategy for the one-step synthesis of structurally diverse sulfonamides. rsc.org This method streamlines synthetic routes and reduces waste by avoiding the need for pre-functionalization steps. rsc.org

These advanced synthetic methods, summarized in the table below, will be instrumental in generating libraries of 3,3'-Dithiobis(4-aminobenzenesulfonamide) analogues for structure-activity relationship (SAR) studies, ultimately leading to the discovery of compounds with improved therapeutic profiles.

Table 2: Advanced Synthetic Methodologies for Analogue Development

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Cobalt-Catalyzed Coupling | Cross-coupling of arylzinc pivalates and diaryl disulfides. | Good functional group tolerance, room temperature reaction. nih.gov |

| Palladium-Catalyzed Desulfurization | Direct conversion of diaryl disulfides to diaryl thioethers. | Overcomes limitations of traditional methods. tandfonline.com |

| Visible Light-Mediated Coupling | Coupling of arenediazonium tetrafluoroborates and CS2. | Environmentally friendly, mild reaction conditions. beilstein-journals.org |

| Oxidative Coupling | Direct synthesis of sulfonamides from thiols and amines. | Streamlined synthesis, reduced waste. rsc.org |

Rational Design of Multi-Target Directed Ligands Based on 3,3'-Dithiobis(4-aminobenzenesulfonamide) Scaffold

The traditional "one drug, one target" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. This has led to the rise of multi-target directed ligands (MTDLs) , single molecules designed to interact with multiple targets simultaneously. The scaffold of 3,3'-Dithiobis(4-aminobenzenesulfonamide) presents an attractive starting point for the rational design of such MTDLs.

The design of MTDLs based on this scaffold would involve the strategic incorporation of pharmacophoric features known to interact with different biological targets. For example, by modifying the substituents on the aromatic rings or altering the linker between the two sulfonamide moieties, it may be possible to create a molecule that not only retains its original activity but also gains the ability to modulate a second or even a third target relevant to a particular disease.

Computational modeling and in silico screening will play a pivotal role in this process. Molecular docking studies can be used to predict how different analogues of 3,3'-Dithiobis(4-aminobenzenesulfonamide) might bind to various protein targets. This allows for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis and biological evaluation.

The sulfonamide group itself is a versatile pharmacophore found in a wide range of drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net This inherent versatility makes the 3,3'-Dithiobis(4-aminobenzenesulfonamide) scaffold an excellent platform for developing MTDLs for complex diseases like cancer or neurodegenerative disorders.

Table 3: Strategies for Rational MTDL Design

| Design Approach | Methodology | Potential Outcome |

|---|---|---|

| Pharmacophore Hybridization | Combining structural features of known ligands for different targets. | A single molecule with dual or multiple activities. |

| Scaffold Hopping | Replacing the core scaffold while retaining key pharmacophoric groups. | Novel chemical entities with improved properties. |

| Fragment-Based Design | Linking small molecular fragments that bind to different sites on one or more targets. | Highly specific and potent MTDLs. |

| Computational Modeling | Utilizing molecular docking and virtual screening to guide design. | Efficient identification of promising MTDL candidates. |

Exploration of New Biological Targets and Pathways

While the primary biological targets of 3,3'-Dithiobis(4-aminobenzenesulfonamide) may be known, there is significant potential for this compound and its analogues to interact with other, as-yet-unidentified targets and pathways. The exploration of these novel interactions could open up new therapeutic avenues for a range of diseases.

Recent research has highlighted the diverse biological activities of compounds containing sulfonamide and disulfide moieties. For instance, novel sulfonamide derivatives have been designed and evaluated as multi-target antidiabetic agents, showing inhibitory activity against α-glucosidase and α-amylase. nih.gov Other sulfonamide-containing compounds have been investigated as potential anticancer agents targeting aromatase in ER+ breast cancer. mdpi.com

The disulfide bond is also a key feature in a number of biologically active molecules. Disulfide-containing compounds have been explored for their antibacterial properties, with some showing activity against multidrug-resistant bacteria. nih.gov

Future research should focus on systematic screening of 3,3'-Dithiobis(4-aminobenzenesulfonamide) and its analogues against a broad panel of biological targets, including enzymes, receptors, and ion channels. High-throughput screening (HTS) campaigns, coupled with target identification technologies, will be crucial in this endeavor.

Furthermore, pathway analysis using systems biology approaches can help to elucidate the broader biological networks affected by this compound. By mapping the changes in gene and protein expression, and metabolite levels, researchers can identify novel pathways that are modulated by 3,3'-Dithiobis(4-aminobenzenesulfonamide), potentially revealing new therapeutic applications.

Table 4: Potential New Therapeutic Areas for 3,3'-Dithiobis(4-aminobenzenesulfonamide) Analogues

| Therapeutic Area | Potential Targets/Pathways | Rationale |

|---|---|---|

| Diabetes | α-glucosidase, α-amylase | Sulfonamide derivatives have shown antidiabetic activity. nih.gov |

| Cancer | Aromatase, other cancer-related enzymes | Sulfonamide scaffold is common in anticancer drugs. mdpi.com |

| Infectious Diseases | Bacterial enzymes, cell wall components | Disulfide-containing compounds exhibit antibacterial properties. nih.gov |

| Inflammatory Diseases | Pro-inflammatory cytokines, signaling pathways | Many anti-inflammatory drugs contain sulfonamide groups. |

Development of Advanced Analytical Methods for Detection in Complex Matrices

The ability to accurately and sensitively detect and quantify 3,3'-Dithiobis(4-aminobenzenesulfonamide) and its metabolites in complex biological matrices, such as blood, urine, and tissues, is essential for preclinical and clinical studies. The development of advanced analytical methods is therefore a critical area of future research.

High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of bioanalytical chemistry. For sulfonamides, HPLC is often combined with ultraviolet (UV) or fluorescence detection. ymerdigital.com However, for enhanced sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the methods of choice. ymerdigital.comnih.gov These techniques allow for the identification and quantification of sulfonamides at very low concentrations, even in the presence of interfering substances. ymerdigital.comnih.gov

Hyphenated techniques , which combine a separation method with a spectroscopic detection method, are particularly powerful for the analysis of drugs and their metabolites. amazonaws.comsaspublishers.comijnrd.orgnih.gov For example, LC-MS/MS provides both separation and structural information, enabling the unambiguous identification of compounds. amazonaws.comsaspublishers.comijnrd.orgnih.gov

For the analysis of volatile organosulfur compounds, gas chromatography (GC) coupled with a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is often employed. nih.govresearchgate.net A straightforward headspace GC method has been developed for the routine analysis of organosulfur compounds in complex liquid and gaseous matrices. nih.gov

The development of novel sample preparation techniques is also crucial for improving the accuracy and efficiency of analytical methods. Magnetic solid-phase extraction (MSPE) has emerged as a simple and rapid method for the pre-concentration of sulfonamides from complex samples before LC-MS/MS analysis. nih.gov

Table 5: Advanced Analytical Techniques for the Detection of 3,3'-Dithiobis(4-aminobenzenesulfonamide)

| Analytical Technique | Principle | Advantages |

|---|---|---|

| HPLC-UV/Fluorescence | Separation by HPLC followed by detection based on light absorption or emission. | Robust and widely available. ymerdigital.com |

| LC-MS/MS | Separation by LC followed by mass spectrometric detection for high sensitivity and specificity. | Gold standard for quantitative bioanalysis. ymerdigital.comnih.gov |

| GC-FPD/SCD | Separation of volatile compounds by GC with sulfur-specific detection. | Suitable for volatile organosulfur compounds. nih.govresearchgate.net |

| Hyphenated Techniques (e.g., LC-NMR) | Combination of separation and spectroscopic techniques for comprehensive analysis. | Provides detailed structural information. amazonaws.comsaspublishers.comijnrd.orgnih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Use of magnetic nanoparticles for sample pre-concentration. | Simple, rapid, and efficient sample preparation. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3'-Dithiobis(4-aminobenzenesulfonamide), and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves oxidative coupling of thiol-containing precursors or nucleophilic substitution. For example, disulfide bond formation can be achieved using oxidizing agents like iodine or air in polar solvents (e.g., THF or DMF). Reaction optimization includes controlling temperature (room temperature to 50°C), stoichiometry of reagents (e.g., 1.0–3.0 equivalents of nucleophiles like phenylenediamine), and reaction duration (7.5–24 hours). Purification involves liquid-liquid extraction (e.g., with ethyl acetate and aqueous washes) followed by column chromatography or recrystallization .

Q. What spectroscopic techniques are used to confirm the structure and purity of 3,3'-Dithiobis(4-aminobenzenesulfonamide)?

- Methodological Answer :

- 13C-NMR and IR spectroscopy : Confirm disulfide bonds (S–S stretching at ~500 cm⁻¹) and sulfonamide groups (SO₂ symmetric/asymmetric vibrations at 1150–1350 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like petroleum ether/ethyl acetate (1:2 or 1:3) .

Q. How can researchers ensure the purity of synthesized 3,3'-Dithiobis(4-aminobenzenesulfonamide)?

- Methodological Answer : Post-synthesis purification involves:

- Liquid-Liquid Extraction : Remove unreacted starting materials using acidic (1 M HCl) and basic (sodium bicarbonate) washes.

- Column Chromatography : Silica gel with gradient elution (e.g., PE/EE mixtures).

- HPLC Analysis : Reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm to quantify purity (>98%) .

Advanced Research Questions

Q. How can 3,3'-Dithiobis(4-aminobenzenesulfonamide) be incorporated into redox-responsive hydrogels, and what crosslinking mechanisms are involved?

- Methodological Answer : The disulfide bond in the compound enables redox-responsive behavior. For hydrogel preparation:

- Crosslinking : React with dialdehyde carboxymethyl cellulose (DCMC) via acylhydrazone bond formation.

- Dual pH/Redox Sensitivity : Disulfide bonds are cleaved under reducing conditions (e.g., glutathione), while acylhydrazone bonds hydrolyze in acidic environments.

- Validation : Swelling studies in PBS at varying pH and rheological analysis to assess mechanical stability .

Q. How do researchers resolve contradictions in disulfide bond quantification between Ellman’s reagent and HPLC?

- Methodological Answer :

- Ellman’s Reagent (DTNB) : Measures free thiols after disulfide reduction (e.g., with TCEP). Absorbance at 412 nm quantifies thiol concentration, but interference from sulfonamide groups may require baseline correction.

- HPLC : Directly quantifies intact disulfide bonds without reduction. Use a Newcrom R1 column with isocratic elution (acetonitrile/water + 0.1% TFA) and UV detection.

- Cross-Validation : Compare results from both methods and validate with spiked recovery experiments .

Q. What strategies mitigate instability of 3,3'-Dithiobis(4-aminobenzenesulfonamide) under physiological conditions?

- Methodological Answer :

- Stabilization via Derivatization : Modify sulfonamide groups with PEGylation or encapsulation in liposomes.

- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- Degradation Studies : Monitor stability in PBS (pH 7.4) at 37°C using LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .

Q. How can computational modeling predict the interaction of 3,3'-Dithiobis(4-aminobenzenesulfonamide) with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cysteine-rich proteins (e.g., thioredoxin reductase).

- MD Simulations : Analyze disulfide bond flexibility in aqueous environments (GROMACS, AMBER).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.